Chemical Identity
The compound ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide is a phosphonium salt characterized by its complex structure and potential applications in medicinal chemistry. Its CAS Number is 154057-58-6, and it has a molecular formula of C37H30BrFNP with a molecular weight of approximately 618.517 g/mol .
Classification
This compound falls under the category of quaternary ammonium compounds, specifically phosphonium salts, which are known for their utility in various chemical reactions and as intermediates in pharmaceutical synthesis. It is recognized as an impurity in the synthesis of the cholesterol-lowering drug pitavastatin, a potent HMG-CoA reductase inhibitor .
Methods of Synthesis
The synthesis of ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide can be achieved through several methodologies, primarily focusing on mechanochemical approaches. A notable method involves a three-step total mechano-synthesis starting from 4-bromoquinoline, which includes:
These methods emphasize eco-friendly conditions and scalability, making them suitable for industrial applications.
Structural Characteristics
The molecular structure of ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide features a quinoline core substituted with a cyclopropyl group and a fluorophenyl moiety. The triphenylphosphonium group contributes to its quaternary nature.
Reactivity and Chemical Reactions
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide participates in various chemical reactions typical for phosphonium salts, including:
These reactions highlight its versatility in synthetic organic chemistry .
The mechanism by which ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide exerts its effects primarily relates to its role as an intermediate in synthesizing biologically active compounds like pitavastatin. The phosphonium group enhances lipophilicity, facilitating cellular uptake and interaction with biological targets such as enzymes involved in cholesterol metabolism.
Property | Value |
---|---|
Melting Point | 218–225 °C |
Form | Solid |
Color | White to Off-white |
Storage Temperature | Inert atmosphere, Room Temperature |
Property | Value |
---|---|
Solubility | Slightly soluble in chloroform and DMSO |
Purity | >95% |
These properties indicate that the compound is stable under controlled conditions but requires specific handling due to its reactivity .
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide is primarily utilized as an impurity standard in the synthesis of pitavastatin and related compounds. Its role as an intermediate highlights its significance in developing pharmaceuticals aimed at lowering cholesterol levels and managing cardiovascular diseases. Additionally, its unique structural features make it a candidate for further research into novel therapeutic agents targeting similar biological pathways .
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide is a specialized phosphonium salt with the systematic IUPAC name [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl-triphenylphosphanium bromide [2] [5]. The compound's molecular formula is C37H30BrFNP, with a molecular weight of 618.52 g/mol [2] [3]. It is commercially recognized by multiple synonyms, including Pitavastatin Impurity 44 Bromide, Pitavastatin Impurity 65, and PB3-2, reflecting its role in pharmaceutical synthesis [3] [5].
The compound presents as a white to off-white solid with a characteristic melting point range of 218-225°C [2] [5]. Its solubility profile shows slight solubility in chloroform and DMSO, necessitating specialized handling under inert atmosphere storage at -20°C to maintain stability [2] [3]. The structural complexity arises from three key components: a quinoline core providing aromatic rigidity, a 4-fluorophenyl substituent contributing electron-withdrawing properties, and a triphenylphosphonium moiety enabling nucleophilic reactions [8].
Table 1: Fundamental Chemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C37H30BrFNP |
Molecular Weight | 618.52 g/mol |
CAS Registry Number | 154057-58-6 |
Appearance | White to Off-white Solid |
Melting Point | 218-225°C |
Solubility | Slightly soluble in Chloroform, DMSO |
Storage Conditions | -20°C under inert atmosphere |
This phosphonium compound emerged as a critical intermediate during the development timeline of pitavastatin, a third-generation statin patented in 1987 and approved for clinical use in Japan in 2003 [7]. The synthesis route incorporating this compound was optimized to address challenges in constructing pitavastatin's complex pharmacophore, which combines a hydrophobic quinoline domain with a hydrophilic dihydroxyheptanoic acid side chain [6] [7]. Kowa Pharmaceuticals pioneered the large-scale production methodologies using this intermediate during pitavastatin's manufacturing scale-up phase preceding FDA approval (2009) [7].
The compound's identification as "Pitavastatin Impurity 44 Bromide" underscores its origin as a process-related impurity that required rigorous analytical monitoring during active pharmaceutical ingredient (API) purification [2] [5]. Historical batch records indicate that controlling residual levels of this intermediate became essential for meeting regulatory specifications for pitavastatin calcium's purity profile [3]. The persistence of this compound in pharmaceutical literature reflects the evolutionary refinement of statin synthesis pathways, particularly for molecules requiring specialized side-chain conjugation techniques [6].
Table 2: Historical Development Milestones
Year | Event | Significance |
---|---|---|
1987 | Pitavastatin patent filed | Initial intellectual property protection established |
2003 | Pitavastatin approved in Japan | First commercial application |
2009 | FDA approval of pitavastatin (Livalo®) | Validation of synthesis route scalability |
2010s | Designation as "Pitavastatin Impurity 44 Bromide" in pharmacopeial standards | Quality control protocols established |
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide serves as the pivotal precursor for introducing pitavastatin's C3 side chain through Wittig olefination reactions [2] [8]. The triphenylphosphonium moiety functions as a key leaving group, facilitating carbon-carbon bond formation with pitavastatin's aldehyde intermediates under basic conditions [8]. This reaction yields the characteristic dihydroxyheptenoic acid side chain essential for HMG-CoA reductase inhibition [6] [7].
The quinoline core remains structurally intact throughout this transformation, with the cyclopropyl and 4-fluorophenyl substituents constituting pitavastatin's conserved hydrophobic domain that enhances target binding affinity [6] [7]. The bromine counterion provides enhanced solubility in polar aprotic solvents during manufacturing processes, distinguishing it from chloride analogues [2]. Compared to statins employing β-lactone intermediates (e.g., lovastatin), this phosphonium-based approach offers superior stereochemical control during side-chain installation, minimizing epimerization byproducts [6] [8].
Table 3: Comparative Analysis of Statin Synthesis Intermediates
Intermediate Type | Representative Statin | Key Advantage | Structural Distinction |
---|---|---|---|
Phosphonium salt | Pitavastatin | Precise side-chain conjugation | Triphenylphosphonium leaving group |
β-Lactone | Lovastatin | Built-in acyl activation | Strain-driven ring opening |
Dimethylpyrazole carboxylic acid | Rosuvastatin | Direct amide coupling | Heterocyclic coupling domain |
The compound's mitochondrial targeting capability, attributed to the lipophilic triphenylphosphonium cation, has inspired applications beyond traditional statin synthesis, including drug delivery systems for cardioprotective agents [8]. This property enhances cellular uptake in hepatocytes—the primary site of cholesterol biosynthesis—potentially increasing pitavastatin's therapeutic index [7] [8]. The molecular architecture demonstrates how strategic incorporation of fluorine (enhancing metabolic stability) and cyclopropyl (optimizing steric bulk) achieves balanced pharmacokinetics in the final API [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: